3-Fluorobenzenesulfonyl chloride

Physical Organic Chemistry Linear Free Energy Relationships Sulfonylation Reaction Kinetics

3-Fluorobenzenesulfonyl chloride (CAS 701-27-9), also known as m-fluorobenzenesulfonyl chloride, is a highly reactive, moisture-sensitive arylsulfonyl chloride. Its defining characteristic is the fluorine atom located at the meta position of the benzene ring, which imparts unique electronic properties.

Molecular Formula C6H4ClFO2S
Molecular Weight 194.61 g/mol
CAS No. 701-27-9
Cat. No. B145873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzenesulfonyl chloride
CAS701-27-9
Synonyms3-Fluoro-benzenesulfonyl Chloride;  m-Fluoro-benzenesulfonyl Chloride;  3-Fluorobenzene-1-sulfonyl Chloride;  3-Fluorophenylsulfonyl Chloride
Molecular FormulaC6H4ClFO2S
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)Cl)F
InChIInChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H
InChIKeyOKYSUJVCDXZGKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzenesulfonyl Chloride (CAS 701-27-9): A Critical Meta-Substituted Arylsulfonyl Chloride Building Block for Pharmaceutical and Agrochemical Synthesis


3-Fluorobenzenesulfonyl chloride (CAS 701-27-9), also known as m-fluorobenzenesulfonyl chloride, is a highly reactive, moisture-sensitive arylsulfonyl chloride. Its defining characteristic is the fluorine atom located at the meta position of the benzene ring, which imparts unique electronic properties . This compound is a key intermediate in organic synthesis, particularly valued for its ability to introduce a 3-fluorobenzenesulfonyl group, a critical moiety in many bioactive molecules, especially in the development of novel pharmaceuticals .

3-Fluorobenzenesulfonyl Chloride: Why Simple Benzenesulfonyl Chloride or Isomeric Analogs Are Not Interchangeable in High-Value Synthesis


The position of the fluorine substituent on the aromatic ring is the primary driver of functional differentiation, preventing direct substitution by other fluorinated or unsubstituted benzenesulfonyl chlorides. The meta-fluorine atom uniquely modulates the electronic environment and reactivity of the sulfonyl chloride group without engaging in strong resonance interactions, a balance that is distinct from para- or ortho-substituted analogs . This difference in electronic character, quantifiable via Hammett substituent constants, directly translates into varied reaction kinetics and yields. Furthermore, this specific meta-substituted derivative is explicitly required for synthesizing a known class of pharmaceutical agents, making it an irreplaceable building block for those synthetic pathways .

Quantitative Evidence for Selecting 3-Fluorobenzenesulfonyl Chloride (CAS 701-27-9) Over Analogs


Electronic Tuning via Meta-Fluorine Substitution: Differentiated Reactivity Compared to Para-Fluoro and Unsubstituted Analogs

The electronic influence of the meta-fluorine substituent on the sulfonyl chloride reaction center can be quantified using the Hammett substituent constant (σ_m). For 3-fluorobenzenesulfonyl chloride, the σ_m value is +0.337, indicating a strong electron-withdrawing inductive effect [1]. This is in stark contrast to the para-fluoro analog (4-fluorobenzenesulfonyl chloride), which has a σ_p value of +0.062, a nearly 5.4-fold weaker electron-withdrawing effect due to strong resonance donation from the para-fluorine atom [1]. The unsubstituted benzenesulfonyl chloride has a σ value of 0.00 by definition. This quantitative difference in electronic character predicts a corresponding difference in the electrophilicity of the sulfonyl chloride center, directly impacting its reaction rates with nucleophiles in a systematic and predictable manner.

Physical Organic Chemistry Linear Free Energy Relationships Sulfonylation Reaction Kinetics

Established Role in Targeted Pharmaceutical Synthesis: A Key Intermediate for Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors

3-Fluorobenzenesulfonyl chloride is a specifically designated and indispensable intermediate for synthesizing benzenesulfonamido benzamide derivatives, which act as inhibitors of the Apical Sodium-dependent Bile acid Transporter (ASBT) . This is a targeted application with a well-defined pharmacophore. In contrast, related compounds like 4-fluorobenzenesulfonyl chloride or benzenesulfonyl chloride are not cited as critical precursors for this specific class of inhibitors, highlighting a critical structure-activity relationship (SAR) requirement. The meta-substitution pattern on the sulfonyl chloride building block is non-negotiable for generating the intended biological activity in the final drug candidate.

Medicinal Chemistry Drug Discovery Gastrointestinal Therapeutics

High-Yield, Scalable Synthesis Method: An Industrial-Ready Process with Quantified Output

A patented preparation method for 3-fluorobenzenesulfonyl chloride demonstrates a well-defined and industrially scalable synthetic route. The process, starting from 3-fluorobenzene thiophenol, achieves a final product yield of 85% with a high purity of 98% [1]. This is a critical metric for procurement, as it indicates a reliable and efficient supply chain. While yield data for analogous compounds can vary widely based on the specific method, this documented process provides a benchmark for the consistent and economical production of this specific compound. The patent explicitly highlights the advantages of this method over prior art, which suffered from lower yields and harsh conditions [1].

Process Chemistry Organic Synthesis Industrial Manufacturing

Optimized Application Scenarios for 3-Fluorobenzenesulfonyl Chloride (CAS 701-27-9) Based on Proven Differentiators


Medicinal Chemistry: Synthesis of ASBT Inhibitors for Gastrointestinal and Metabolic Disease Research

This is the premier application scenario for 3-fluorobenzenesulfonyl chloride. As established, it is a designated key intermediate for synthesizing benzenesulfonamido benzamide derivatives that function as Apical Sodium-dependent Bile acid Transporter (ASBT) inhibitors . Research groups focused on developing novel therapeutics for conditions like hypercholesterolemia, type 2 diabetes, or cholestatic liver disease will find this compound to be an essential, non-substitutable building block in their synthetic routes. The meta-fluorine substitution is a critical feature of the pharmacophore, and procurement of this specific isomer is mandatory for project success.

Process Chemistry: Implementing an Industrial-Scale, High-Yield Sulfonylation Protocol

Process development groups seeking a robust and economical method for large-scale sulfonylation can leverage the documented, high-yielding synthesis of 3-fluorobenzenesulfonyl chloride as a reliable starting point. The patented process demonstrates an 85% yield and 98% purity, offering a validated and scalable procedure that circumvents the challenges of lower-yielding or harsher prior art methods [1]. This makes it an attractive sulfonyl chloride source for industrial applications, including the manufacture of pharmaceutical intermediates or agrochemicals, where cost-efficiency and process consistency are paramount.

Physical Organic Chemistry: Investigating Substituent Effects on Sulfonyl Transfer Reactions

For academic research in physical organic chemistry, 3-fluorobenzenesulfonyl chloride serves as a valuable probe for studying electronic effects in sulfonyl transfer reactions. Its distinct meta-fluorine substituent, with a Hammett σ_m constant of +0.337 [2], provides a strong inductive electron-withdrawing effect without significant resonance interactions. This allows researchers to systematically compare its reactivity with para-fluoro (σ_p = +0.062) or unsubstituted analogs to deconvolute the contributions of inductive versus resonance effects on reaction kinetics, mechanisms, and transition state structures.

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